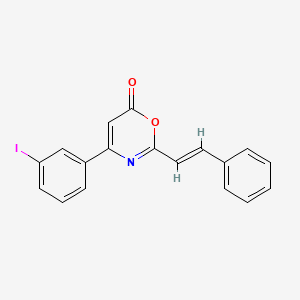
3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide, also known as CMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMIA is a derivative of acrylamide and is known for its unique properties that make it useful in different applications.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide is complex and varies depending on the application. In medicine, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide acts as a pesticide by inhibiting the growth of pests through disruption of their nervous system. In environmental science, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide acts as a pollutant remover by adsorbing pollutants onto its surface.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide vary depending on the application. In medicine, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been shown to have low toxicity and is well-tolerated by the body. In agriculture, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been found to be toxic to certain pests and has been shown to have low toxicity to non-target organisms. In environmental science, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been found to be effective in removing pollutants from water and has been shown to have low toxicity to aquatic organisms.
实验室实验的优点和局限性
The advantages of using 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide in lab experiments include its unique properties, low toxicity, and potential applications in various fields. However, the limitations of using 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide in lab experiments include its complex synthesis process, potential safety hazards, and limited availability.
未来方向
There are several future directions for the study of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide. In medicine, further research is needed to fully understand the anticancer properties of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide and its potential use in the development of new cancer treatments. In agriculture, further research is needed to develop more effective and efficient pesticides using 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide. In environmental science, further research is needed to explore the potential use of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide in the removal of pollutants from water and its impact on aquatic ecosystems.
In conclusion, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide is a chemical compound with unique properties that make it useful in various scientific research applications. Its potential applications in medicine, agriculture, and environmental science make it a promising area of study for future research.
合成方法
The synthesis of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide involves the reaction of 2-chloroaniline with isobutyronitrile to form N-(2-chlorophenyl)isobutyronitrile. This is then reacted with methyl vinyl ketone to form 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide. The synthesis of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide is a complex process that requires strict adherence to safety protocols and good laboratory practices.
科学研究应用
3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been shown to have anticancer properties and has been used in the development of new cancer treatments. In agriculture, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been used as a pesticide due to its ability to inhibit the growth of certain pests. In environmental science, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been studied for its potential use in the removal of pollutants from water.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-10(9-17-2)15-13(16)8-7-11-5-3-4-6-12(11)14/h3-8,10H,9H2,1-2H3,(H,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWPZDUVPKBCON-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-6-[2-(1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909651.png)
![6-[2-(4-ethylphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909659.png)
![N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5909665.png)
![5-(4-chlorobenzylidene)-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909672.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5909690.png)
![3-allyl-5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909717.png)
![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909735.png)
![5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909737.png)
![1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909743.png)
![2-methoxy-4-[(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate](/img/structure/B5909755.png)
![4-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5909757.png)
![dimethyl 2-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]succinate](/img/structure/B5909761.png)
![3-benzyl-5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909769.png)